molecular formula C23H23NO4 B13560730 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylicacid

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylicacid

Cat. No.: B13560730
M. Wt: 377.4 g/mol
InChI Key: LPLVFPKTQJKSPT-UHFFFAOYSA-N
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Description

This compound is a specialized building block in organic synthesis, featuring a spiro[3.3]heptane core with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) -protected amino group and a carboxylic acid substituent at the same position (C1) .

Properties

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-3-carboxylic acid

InChI

InChI=1S/C23H23NO4/c25-20(26)23(13-12-22(23)10-5-11-22)24-21(27)28-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,5,10-14H2,(H,24,27)(H,25,26)

InChI Key

LPLVFPKTQJKSPT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCC2(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylic acid typically involves the use of the Arndt-Eistert protocol. This method starts with commercially available N-[(9H-fluoren-9-yl)methoxy]carbonyl-protected (Fmoc) α-amino acids. The process involves direct homologation to produce enantiomerically pure N-Fmoc-protected β-amino acids in just two steps with high yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of peptide bond formation, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction is used to remove oxygen-containing functional groups or to add hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Utilized in the study of enzyme-substrate interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Employed in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylic acid involves its role as a protective group in peptide synthesis. The compound protects the amino group of amino acids during peptide bond formation, preventing unwanted side reactions. The protective group can be removed under specific conditions, allowing the amino group to participate in further reactions.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between the target compound and analogous Fmoc-protected bicyclic/monocyclic carboxylic acids:

Compound Name Core Structure Substituent Positions Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylic acid Spiro[3.3]heptane C1 (amino and COOH) C₂₁H₂₁NO₄* ~367.4* High rigidity; peptide backbone modulation
6-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-2-carboxylic acid () Spiro[3.3]heptane C6 (amino), C2 (COOH) C₂₁H₂₁NO₄ 367.4 Altered spatial arrangement for diverse peptide conformations
5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.1]heptane-1-carboxylic acid () Bicyclo[3.1.1]heptane C5 (amino), C1 (COOH) C₂₂H₂₃NO₄ 381.4 Greater ring strain; potential for enhanced reactivity
1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexane-1-carboxylic acid () Cyclohexane C1 (COOH), C1 (CH₂NH) C₂₃H₂₅NO₄ 379.5 Flexible backbone; lower steric hindrance
(1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid () Cyclopentane C3 (amino), C1 (COOH) C₂₁H₂₁NO₄ 367.4 Intermediate rigidity; balance of flexibility and stereocontrol
1-Boc-3-(Fmoc-amino)-3-azetidinecarboxylic acid () Azetidine (4-membered) C3 (amino and COOH) C₂₀H₂₅N₂O₆ 413.4 Compact size; suited for constrained peptide motifs

*Inferred from structural analogs.

Key Comparative Insights

Rigidity and Conformational Control: The spiro[3.3]heptane core in the target compound provides exceptional rigidity compared to monocyclic (e.g., cyclohexane, cyclopentane) or smaller bicyclic systems (e.g., bicyclo[3.1.1]heptane) . This rigidity is advantageous for stabilizing β-turns or helices in peptides. In contrast, azetidine derivatives () offer minimal conformational freedom, favoring short, linear peptide sequences .

Synthetic Accessibility: Spiro compounds often require multi-step syntheses involving cyclization or cross-coupling (e.g., Suzuki-Miyaura in ), while monocyclic analogs (e.g., cyclohexane in ) are typically easier to functionalize .

Solubility and Stability :

  • The hydrophobic Fmoc group reduces aqueous solubility across all compounds. However, the spiro[3.3]heptane system’s compactness may mitigate this issue slightly compared to bulkier cores like bicyclo[3.1.1]heptane .
  • Cyclopentane derivatives () balance hydrophobicity with moderate solubility due to their intermediate ring size .

Application-Specific Advantages: The target compound’s C1-substitution pattern allows simultaneous incorporation of amino and carboxylic acid groups, mimicking natural amino acids like proline but with enhanced rigidity. Bicyclo[3.1.1]heptane analogs () are explored in drug discovery for mimicking bioactive scaffolds with improved metabolic stability .

Research Findings and Trends

  • Peptide Therapeutics : Spiro and bicyclic systems are increasingly used to design peptide drugs with enhanced bioavailability and protease resistance .
  • Material Science: Fmoc-protected spiro compounds serve as precursors for self-assembling hydrogels, leveraging their rigid backbones for nanostructure control .
  • Challenges : Steric hindrance in spiro systems can slow coupling reactions, necessitating optimized conditions (e.g., HATU/DIEA in ) .

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